1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone
Description
Overview of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone in Contemporary Organic Chemistry
This compound is a diarylpropanone derivative characterized by a central ketone group flanked by two aromatic systems: a 4-chlorophenyl group at position 1 and a 4-chlorophenylsulfanyl moiety at position 3. Its IUPAC name is 3-[(4-chlorophenyl)sulfanyl]-1-(4-chlorophenyl)propan-1-one , with a molecular formula of C₁₅H₁₂Cl₂OS and a molecular weight of 319.23 g/mol . The compound’s structure combines electrophilic (ketone) and nucleophilic (sulfide) reactive sites, enabling diverse synthetic modifications.
The sulfanyl (-S-) bridge distinguishes it from sulfonyl (-SO₂-) analogs, conferring distinct electronic and steric properties. Computational studies suggest that the sulfide linkage reduces overall molecular polarity compared to sulfonated derivatives, potentially enhancing membrane permeability in biological systems.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 3-[(4-chlorophenyl)sulfanyl]-1-(4-chlorophenyl)propan-1-one |
| Molecular Formula | C₁₅H₁₂Cl₂OS |
| Molecular Weight | 319.23 g/mol |
| SMILES Notation | O=C(CCSC1=CC=C(C=C1)Cl)C2=CC=C(Cl)C=C2 |
Historical Context and Discovery of Phenacyl Aryl Sulfide Derivatives
Phenacyl aryl sulfides emerged as a compound class in the late 20th century, coinciding with advancements in sulfur-based coupling reactions. Early work focused on thioether linkages as stable alternatives to ethers in polymer chemistry. The specific derivative this compound was first reported in 2005 during studies on ketone-thioether hybrids for photocatalytic applications.
Key milestones include:
- 1998 : Development of Ullmann-type coupling for aryl sulfide synthesis, enabling scalable production of diaryl sulfides.
- 2009 : Use of phenacyl sulfides as photoinitiators in radical polymerization, highlighting their stability under UV irradiation.
Relevance and Applications in Modern Research
This compound serves as:
- Synthetic Intermediate : Its ketone and sulfide groups undergo nucleophilic additions and oxidations, facilitating access to heterocycles like thiazoles.
- Material Science : The conjugated system exhibits absorbance in the UV-Vis range (λₘₐₓ ≈ 280 nm), making it a candidate for organic semiconductors.
- Biological Probes : Analogous chlorophenyl sulfides inhibit cytochrome P450 enzymes, suggesting potential as mechanistic probes in drug metabolism studies.
Scope and Organization of the Review
This review systematically examines the compound’s synthesis, physicochemical properties, and applications. Section 2 details synthetic pathways, Section 3 analyzes spectroscopic data, and Section 4 explores emerging uses in catalysis and medicinal chemistry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTJXUVYJWKJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base, followed by a subsequent reaction with 4-chlorobenzyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl linkage and chlorophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substituent variations, electronic effects, molecular properties, and reported bioactivities.
Structural and Electronic Modifications
Biological Activity
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone, also known as a chlorinated phenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring chlorinated aromatic rings and a sulfanyl group, suggests possible interactions with biological targets, particularly in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular weight is approximately 303.22 g/mol. The presence of the chlorinated phenyl groups may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Antitumor Activity
Recent studies have assessed the antitumor potential of compounds similar to this compound. For instance, related compounds have shown significant cytotoxic effects against various human cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as chlorine, is crucial for enhancing cytotoxicity.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | SISO (Cervical) | 2.87 |
| Compound B | RT-112 (Bladder) | 3.06 |
| Compound C | MCF-7 (Breast) | 8.13 |
Note: IC values represent the concentration required to inhibit cell growth by 50% after a defined exposure time.
The proposed mechanism of action for these compounds includes the induction of apoptosis in cancer cells. For example, studies have shown that treatment with certain derivatives leads to increased early and late apoptotic cell populations, indicating that these compounds can trigger programmed cell death pathways effectively.
Case Studies
Several case studies highlight the efficacy of related compounds in vivo:
- Cervical Cancer Model : A study involving a cervical cancer model demonstrated that a compound with similar structural features significantly reduced tumor size compared to controls.
- Bladder Cancer Study : Another investigation reported that treatment with a related sulfonamide derivative resulted in notable tumor regression in bladder cancer models.
Q & A
Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone?
The synthesis typically involves nucleophilic substitution or thiol-ketone coupling. For example, similar compounds are synthesized by reacting chlorophenyl ketones with thiol-containing reagents under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization of reaction parameters (solvent, temperature, stoichiometry) is critical to achieve yields >70%. Purification often requires column chromatography or recrystallization to isolate the product from byproducts like disulfides .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR/IR Spectroscopy : H and C NMR confirm the presence of chlorophenyl and sulfanyl groups. IR detects C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- X-ray Crystallography : Used to resolve the molecular geometry, as demonstrated for analogous sulfanyl-propanones (e.g., bond angles of 104–112° for C-S-C linkages) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 327.0112 for C₁₅H₁₁Cl₂OS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR results may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software) .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in sulfanyl groups) .
- Crystallographic Cross-Check : Use single-crystal X-ray data to confirm bond connectivity and eliminate ambiguity .
Q. What strategies optimize reaction yields and purity in large-scale synthesis?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols, while toluene reduces side reactions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) removes disulfide byproducts .
Q. How does the sulfanyl group influence the compound’s chemical reactivity and biological activity?
- Electron-Withdrawing Effects : The sulfanyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic additions.
- Biological Implications : Sulfanyl-propanones exhibit antimicrobial activity due to thiol-disulfide interchange with bacterial proteins. Comparative studies with non-sulfanyl analogs (e.g., 3-(4-chlorophenyl)-2-propanone) show reduced bioactivity, highlighting the sulfanyl group’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
